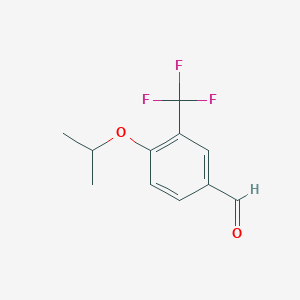

4-Isopropoxy-3-trifluoromethylbenzaldehyde

Description

Properties

IUPAC Name |

4-propan-2-yloxy-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-7(2)16-10-4-3-8(6-15)5-9(10)11(12,13)14/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGZBZHLMHHFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis generally follows two main approaches:

- Starting from 3-trifluoromethylbenzaldehyde , followed by selective etherification to introduce the isopropoxy group at the 4-position.

- Functional group transformations on trifluoromethyl-substituted aromatic precursors , including halogenation, fluorination, and hydrolysis steps to install the aldehyde and isopropoxy groups.

Etherification of 3-Trifluoromethylbenzaldehyde

A direct and efficient method involves the reaction of 3-trifluoromethylbenzaldehyde with isopropanol under acid catalysis or via an alkylation route to form the isopropoxy substituent.

- Procedure : Using literature protocols for ether synthesis from alcohols and aldehydes, 3-(trifluoromethyl)benzaldehyde is treated with isopropanol in the presence of a catalyst or base to form the corresponding isopropoxybenzaldehyde derivative.

- Reaction conditions : Typically performed under anhydrous conditions with inert atmosphere (nitrogen), at low temperatures (0–25 °C), using solvents such as dichloromethane or acetonitrile.

- Yield and purity : High yields (~95–99%) are reported with careful control of reaction time and temperature, followed by purification via extraction and drying over MgSO4.

Halogenation and Fluorination Routes

Another approach involves halogenation and fluorination of suitably substituted aromatic intermediates:

- Chlorination and fluoridation of xylylene dichlorides bearing trifluoromethyl groups to produce intermediates that can be hydrolyzed to the aldehyde.

- Catalysts used : Antimony pentachloride, iron(III) chloride, zinc chloride, or nickelous chloride to promote halogenation and hydrolysis.

- Reaction conditions : Hydrolysis is conducted at elevated temperatures (80–150 °C) under controlled pressure and inert atmosphere, with stepwise addition of water to hydrolyze halogenated intermediates to the aldehyde.

- Yields : Hydrolysis yields of 2-(trifluoromethyl)benzaldehyde intermediates reach up to 99% purity with total recovery rates around 85–96% depending on catalyst and conditions.

Palladium-Catalyzed Cross-Coupling and Lithiation Methods

Advanced synthetic methods involve palladium-catalyzed cross-coupling reactions and lithiation steps to functionalize aromatic rings:

- Pd-catalyzed coupling of brominated benzaldehydes with alkynyl or vinyl precursors to introduce substituents.

- Lithiation of brominated intermediates followed by formylation using N,N-dimethylformamide to yield benzaldehyde derivatives.

- These methods allow precise introduction of trifluoromethyl and isopropoxy substituents at desired positions on the aromatic ring.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Catalysts | Conditions | Yield (%) | Purity (GC%) | Notes |

|---|---|---|---|---|---|

| Chlorination of xylylene dichlorides | Antimony pentachloride, HF | 70–95 °C, 2.5 MPa, 4 h | 85 | N/A | Two-step chlorination and fluoridation |

| Hydrolysis to aldehyde | FeCl3, ZnCl2, or NiCl2 | 80–120 °C, 1–25 h | 85–96 | 95–99 | Water added dropwise, vacuum distillation |

| Etherification of 3-trifluoromethylbenzaldehyde | Isopropanol, acid/base catalyst | 0–25 °C, inert atmosphere | 95–99 | N/A | Anhydrous solvents, MgSO4 drying |

| Pd-catalyzed cross-coupling | Pd(PPh3)4, CuI, triethylamine | 0–45 °C, N2 atmosphere | 68–81 | N/A | Multi-step synthesis for substitution |

| Lithiation and formylation | n-BuLi, DMF | -78 °C, inert atmosphere | 70–80 | N/A | For selective formylation |

Research Findings and Analysis

- The hydrolysis method of halogenated trifluoromethyl intermediates is industrially favorable due to cheap raw materials, low waste, and energy efficiency. Catalysts such as FeCl3 and ZnCl2 improve yields and reduce reaction times.

- Etherification of 3-trifluoromethylbenzaldehyde with isopropanol is straightforward, providing high yields and purity, suitable for laboratory-scale synthesis.

- Pd-catalyzed cross-coupling and lithiation offer regioselective synthesis routes but require stringent conditions and purification steps, making them more suitable for complex molecule synthesis or research applications.

- The choice of method depends on the scale, available starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-3-trifluoromethylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: 4-Isopropoxy-3-trifluoromethylbenzoic acid.

Reduction: 4-Isopropoxy-3-trifluoromethylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Isopropoxy-3-trifluoromethylbenzaldehyde is used in a wide range of scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-3-trifluoromethylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Isopropoxy-3-trifluoromethylbenzaldehyde with structurally related compounds, focusing on substituent effects, physicochemical properties, and functional group reactivity.

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| This compound | Not specified | C₁₁H₁₁F₃O₂ | ~232.20* | –CHO, –CF₃, –OCH(CH₃)₂ |

| 4-Methoxy-3-(trifluoromethyl)benzoic acid | 213598-09-5 | C₉H₇F₃O₃ | 220.15 | –COOH, –CF₃, –OCH₃ |

| 4-Isobutoxy-3-(trifluoromethyl)benzoic acid | 1008769-62-7 | C₁₂H₁₃F₃O₃ | 262.23 | –COOH, –CF₃, –OCH₂CH(CH₃)₂ |

| 4-Bromo-3-methylbenzoic acid | 4864-01-1 | C₈H₇BrO₂ | 215.05 | –COOH, –Br, –CH₃ |

*Calculated based on molecular formula.

Key Differences and Implications

Functional Group Reactivity :

- The aldehyde group in this compound confers higher electrophilicity compared to carboxylic acid derivatives (e.g., 213598-09-5 and 1008769-62-7). This makes it more reactive in nucleophilic addition reactions, such as condensations or Grignard reactions, but also more prone to oxidation .

- Carboxylic acid analogs (e.g., 213598-09-5) exhibit lower volatility and higher stability due to hydrogen bonding and resonance stabilization of the –COOH group .

Substituent Effects :

- Electron-Withdrawing Groups : The –CF₃ group in all listed compounds enhances electrophilic aromatic substitution resistance but activates the ring toward nucleophilic attack. This effect is amplified in the aldehyde derivative due to the absence of electron-donating groups (–OCH₃ or –COOH) .

- Steric Effects : The isopropoxy group (–OCH(CH₃)₂) introduces greater steric hindrance compared to methoxy (–OCH₃) or isobutoxy (–OCH₂CH(CH₃)₂) groups. This may reduce reactivity in sterically demanding reactions, such as SN2 substitutions .

Physicochemical Properties: Solubility: The aldehyde derivative is likely more soluble in nonpolar solvents (e.g., dichloromethane) compared to carboxylic acid analogs, which exhibit higher polarity and solubility in polar aprotic solvents (e.g., DMSO) . Stability: Aldehydes are generally less stable than carboxylic acids due to oxidation susceptibility. For example, 4-Bromo-3-methylbenzoic acid (4864-01-1) is stable under ambient conditions, whereas the aldehyde may require refrigeration or inert storage .

Toxicity and Safety: While toxicity data for this compound is unavailable, structurally similar aldehydes (e.g., 4-(Bromomethyl)benzaldehyde, CAS 51359-78-5) are known to cause skin and eye irritation . Carboxylic acid analogs (e.g., 4864-01-1) may pose risks of respiratory and dermal irritation but are less reactive overall .

Biological Activity

4-Isopropoxy-3-trifluoromethylbenzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features:

- An isopropoxy group (–O–C(CH₃)₂)

- A trifluoromethyl group (–CF₃)

- A benzaldehyde functional group (–CHO)

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of benzaldehyde derivatives. For example, compounds with trifluoromethyl groups have been noted for their cytotoxic effects on cancer cell lines. In vitro studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Enzyme Inhibition

The compound has been explored for its ability to inhibit various enzymes implicated in disease processes. Notably, it may act as an inhibitor of prolyl-specific oligopeptidase (POP), which is a target for treating neurodegenerative disorders. Inhibition studies have shown IC50 values ranging from 10 to 41 μM for related compounds, suggesting potential therapeutic applications in conditions like Alzheimer's and Parkinson's disease.

-

Cell Signaling Modulation :

- The compound may influence cell signaling pathways by modulating the activity of key proteins involved in proliferation and apoptosis.

-

Reactive Oxygen Species (ROS) Generation :

- Similar benzaldehyde derivatives have been reported to increase ROS levels, leading to oxidative stress in cancer cells, ultimately resulting in cell death.

-

Enzyme Interaction :

- The presence of specific functional groups allows the compound to interact with enzymes through hydrogen bonding and hydrophobic interactions, inhibiting their activity.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several benzaldehyde derivatives, including those with trifluoromethyl substitutions. The results indicated that these compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

Study 2: Anticancer Activity

In another study focusing on the anticancer effects of aromatic aldehydes, researchers found that this compound induced apoptosis in human breast cancer cell lines (MCF-7). The compound was shown to activate caspase-3 and caspase-9 pathways, leading to increased cell death rates compared to controls.

Data Table: Summary of Biological Activities

| Activity Type | Effect | IC50/Activity Level |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | MIC: 15-30 µg/mL |

| Anticancer | Induces apoptosis in cancer cells | IC50: Varies by cell line |

| Enzyme Inhibition | Inhibits prolyl-specific oligopeptidase (POP) | IC50: 10-41 μM |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-isopropoxy-3-trifluoromethylbenzaldehyde in laboratory settings?

- Methodological Answer : The compound can be synthesized via formylation of a pre-functionalized toluene derivative. For example, formylation of 4-isopropoxy-3-trifluoromethyltoluene using hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) under reflux conditions (70–80°C, 6–8 hours) is a common approach. Alternatively, Vilsmeier-Haack formylation (using POCl₃ and DMF) may be employed for regioselective aldehyde introduction. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How should researchers purify this compound to achieve >95% purity?

- Methodological Answer : Recrystallization in a hexane/ethyl acetate mixture (3:1 ratio) or preparative HPLC (C18 column, acetonitrile/water mobile phase) are effective for high-purity isolation. Confirm purity via GC-MS or ¹H/¹³C NMR, ensuring the absence of byproducts like unreacted toluene derivatives or oxidation intermediates .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is air-sensitive due to the aldehyde group. Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials to prevent oxidation. Monitor degradation via periodic FT-IR analysis; carbonyl peak broadening at ~1700 cm⁻¹ indicates aldehyde oxidation to carboxylic acid .

Advanced Research Questions

Q. How can structural contradictions in NMR data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in ¹H NMR (e.g., splitting patterns for isopropoxy -OCH(CH₃)₂) may arise from steric hindrance or conformational locking. Use NOESY or COSY experiments to confirm spatial proximity of protons. X-ray crystallography is recommended for absolute configuration validation, leveraging the trifluoromethyl group’s strong electron density for diffraction .

Q. What experimental strategies optimize the yield of this compound in Friedel-Crafts formylation?

- Methodological Answer : Optimize catalyst (e.g., AlCl₃ vs. FeCl₃) and solvent polarity (dichloromethane vs. nitrobenzene) to balance electrophilicity and steric effects. Use a Design of Experiments (DoE) approach to vary temperature (40–100°C) and reaction time (4–12 hours). Monitor intermediates via in-situ IR spectroscopy to identify rate-limiting steps .

Q. How do electronic effects of the trifluoromethyl and isopropoxy groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, reducing electrophilic substitution rates, while the electron-donating isopropoxy group directs reactivity to specific positions. Use Hammett σ constants (CF₃: σₚ = 0.54; OiPr: σₚ = -0.28) to predict regioselectivity in Suzuki-Miyaura couplings. Computational DFT studies (e.g., B3LYP/6-31G*) can map transition-state energies .

Q. Why do solubility discrepancies exist for this compound in polar vs. nonpolar solvents?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP ~2.8), favoring solubility in dichloromethane or THF. However, the isopropoxy group introduces moderate polarity, enabling partial solubility in ethanol. Use Hansen solubility parameters (δD, δP, δH) to design solvent mixtures for crystallization or reaction media .

Q. What role does this compound play in medicinal chemistry scaffold design?

- Methodological Answer : The trifluoromethyl group enhances metabolic stability and bioavailability via hydrophobic interactions, while the aldehyde serves as a handle for Schiff base formation in protease inhibitor design. Screen derivatives in enzyme assays (e.g., SARS-CoV-2 Mpro) using SPR or fluorescence polarization to quantify binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.